molecular formula C20H30O3 B1239869 CID 6711881

CID 6711881

Cat. No.: B1239869
M. Wt: 318.4 g/mol
InChI Key: MFAYXOLUJJXHCN-YEJLTRTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 6711881” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 6711881 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 6711881 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which CID 6711881 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

CID 6711881 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison can be based on factors such as chemical reactivity, biological activity, and potential applications. Some similar compounds may include those listed in the PubChem database with similar structural features.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-14-15(21)12-16-17(2,3)6-5-7-18(16,4)20(14)9-8-19(23-20)10-11-22-13-19/h10-11,14,16H,5-9,12-13H2,1-4H3/t14-,16?,18+,19-,20-/m1/s1

InChI Key

MFAYXOLUJJXHCN-YEJLTRTHSA-N

Isomeric SMILES

C[C@@H]1C(=O)CC2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C

SMILES

CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C

Canonical SMILES

CC1C(=O)CC2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C

Synonyms

15,16-diepxoylabdane-14-en-7-one
LC 5504
LC-5504
prehispanolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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